4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid
Overview
Description
4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to an oxazole ring, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)benzaldehyde with 2-amino-5-methyl-1,3-oxazole under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent oxidation to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
4-[(Dimethylamino)methyl]benzaldehyde: Used in the synthesis of various organic compounds.
5-Methyl-1,3-oxazole: A key intermediate in the synthesis of pharmaceuticals.
Uniqueness
4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino group and the oxazole ring allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-[4-[(dimethylamino)methyl]-5-methyl-1,3-oxazol-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9-12(8-16(2)3)15-13(19-9)10-4-6-11(7-5-10)14(17)18/h4-7H,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIPHQJBCMLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)O)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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